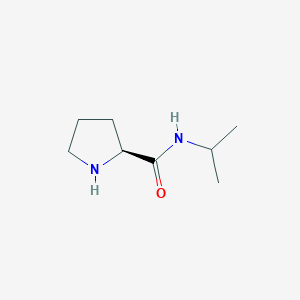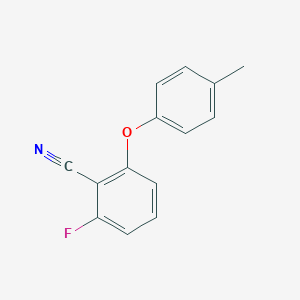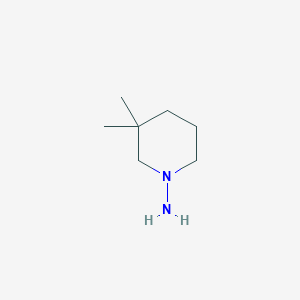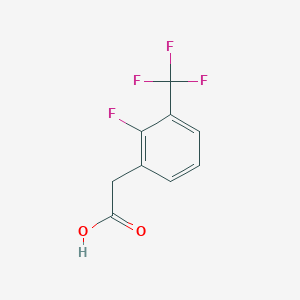![molecular formula C8H9NO3 B068268 Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) CAS No. 159719-36-5](/img/structure/B68268.png)
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is an organic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of isoxazoles, which are heterocyclic compounds that contain a five-membered ring with an oxygen and nitrogen atom. In
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves its ability to react with ROS and produce a fluorescent signal. When exposed to ROS, the compound undergoes an intramolecular cyclization reaction, resulting in the formation of a fluorescent product. This reaction is highly selective for ROS and does not react with other reactive species, such as reactive nitrogen species (RNS) or reactive sulfur species (RSS).
Biochemical and Physiological Effects
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has been shown to have minimal toxicity and does not interfere with cellular processes. The compound has been used to detect ROS in various biological systems, including cells, tissues, and organisms. The fluorescence signal produced by the compound is highly specific for ROS and has been used to study the role of ROS in various physiological processes, including aging, inflammation, and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) as a fluorescent probe for ROS detection is its high selectivity and sensitivity. The compound has been shown to detect ROS at low concentrations and does not react with other reactive species. Additionally, the compound is easy to use and does not require any specialized equipment.
However, there are also limitations to using Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) in lab experiments. One limitation is its limited solubility in aqueous solutions, which can affect its ability to penetrate cell membranes. Additionally, the compound has a relatively short half-life, which can limit its use in long-term studies.
Future Directions
There are several future directions for research on Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI). One area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research. Additionally, there is potential for the compound to be used in the development of new therapies for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. Finally, there is potential for the compound to be used in the development of new imaging techniques for the detection of ROS in vivo.
Conclusion
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is an organic compound that has been studied for its potential applications in scientific research. The compound has been shown to have high selectivity and sensitivity for the detection of ROS and has been used to study the role of ROS in various physiological processes. While there are limitations to using the compound in lab experiments, there is potential for it to be used in the development of new therapies and imaging techniques. Further research is needed to fully explore the potential of this compound in scientific research.
Synthesis Methods
The synthesis method for Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves the reaction of 6-methyl-4H-furo[3,4-c]isoxazole-4-one with ethyl chloroacetate in the presence of potassium carbonate. This reaction results in the formation of the desired product with a yield of approximately 50%.
Scientific Research Applications
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in various physiological processes, including cell signaling, apoptosis, and immune response. However, excessive ROS production can lead to oxidative stress, which has been linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
properties
CAS RN |
159719-36-5 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(6-methyl-4H-furo[3,4-c][1,2]oxazol-6-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8(2)7-6(3-11-8)4-12-9-7/h4H,3H2,1-2H3 |
InChI Key |
VBKKOWZLYRRSJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
Canonical SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
synonyms |
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



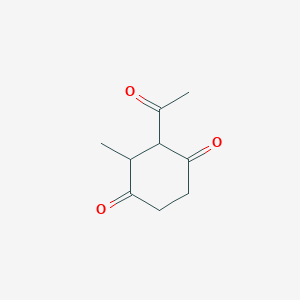


![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
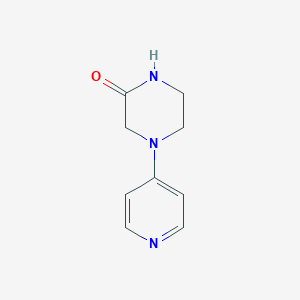
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
